molecular formula C66H112O56 B13864170 Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Cat. No.: B13864170
M. Wt: 1801.6 g/mol
InChI Key: FIHHWPKDYDOOFJ-NXLJYPEBSA-N
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Description

The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is a polysaccharide composed of ten glucose units linked by alpha-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. Polysaccharides like this are essential in various biological processes and have significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such polysaccharides typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis involves the stepwise addition of glucose units using protecting groups to control the reaction specificity.

Industrial Production Methods

Industrial production often employs microbial fermentation, where genetically engineered microorganisms produce the desired polysaccharide. The fermentation process is optimized for yield and purity, followed by purification steps such as filtration, precipitation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Polysaccharides undergo various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Introduces functional groups such as sulfate or phosphate.

Common Reagents and Conditions

    Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Sulfuric acid for sulfation, phosphoric acid for phosphorylation.

Major Products

    Oxidation: Aldehydo-glucose derivatives.

    Reduction: Polyhydroxy compounds.

    Substitution: Sulfated or phosphorylated polysaccharides.

Scientific Research Applications

Polysaccharides like this compound have diverse applications:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Serve as energy storage (e.g., glycogen) and structural components (e.g., cellulose).

    Medicine: Used in drug delivery systems and as bioactive compounds with immunomodulatory properties.

    Industry: Employed in food as thickeners, stabilizers, and emulsifiers.

Mechanism of Action

The biological activity of polysaccharides depends on their ability to interact with specific receptors or enzymes. For example, they can modulate immune responses by binding to pattern recognition receptors on immune cells, triggering signaling pathways that lead to the production of cytokines and other immune mediators.

Comparison with Similar Compounds

Similar Compounds

    Cellulose: A polysaccharide with beta-1,4-glycosidic bonds, providing structural support in plants.

    Starch: Composed of amylose and amylopectin, with alpha-1,4 and alpha-1,6-glycosidic bonds, serving as energy storage in plants.

    Glycogen: Similar to starch but more highly branched, serving as energy storage in animals.

Uniqueness

The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is unique due to its specific glycosidic linkage pattern and terminal aldehyde group, which may confer distinct chemical and biological properties compared to other polysaccharides.

Properties

Molecular Formula

C66H112O56

Molecular Weight

1801.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C66H112O56/c67-1-13(79)25(81)47(14(80)2-68)113-58-38(94)28(84)49(16(4-70)104-58)115-60-40(96)30(86)51(18(6-72)106-60)117-62-42(98)32(88)53(20(8-74)108-62)119-64-44(100)34(90)55(22(10-76)110-64)121-66-46(102)36(92)56(24(12-78)112-66)122-65-45(101)35(91)54(23(11-77)111-65)120-63-43(99)33(89)52(21(9-75)109-63)118-61-41(97)31(87)50(19(7-73)107-61)116-59-39(95)29(85)48(17(5-71)105-59)114-57-37(93)27(83)26(82)15(3-69)103-57/h1,13-66,68-102H,2-12H2/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+/m0/s1

InChI Key

FIHHWPKDYDOOFJ-NXLJYPEBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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